molecular formula C18H23NO3S2 B6463008 N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,4,5-trimethylbenzene-1-sulfonamide CAS No. 2549026-90-4

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,4,5-trimethylbenzene-1-sulfonamide

Cat. No.: B6463008
CAS No.: 2549026-90-4
M. Wt: 365.5 g/mol
InChI Key: COGGLYNQWOZPEI-UHFFFAOYSA-N
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Description

The compound N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,4,5-trimethylbenzene-1-sulfonamide features a sulfonamide group (–SO₂NH–) linked to a 2,4,5-trimethyl-substituted benzene ring. The sulfonamide nitrogen is further connected via a methylene (–CH₂–) bridge to a 4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene moiety.

Key structural attributes include:

  • Tetrahydrobenzothiophene core: A partially saturated heterocycle with a hydroxyl group at position 4, influencing conformational flexibility and electronic properties.
  • Trimethylbenzene: Provides steric bulk and lipophilicity.

Properties

IUPAC Name

N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]-2,4,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S2/c1-12-9-14(3)17(10-13(12)2)24(21,22)19-11-18(20)7-4-5-16-15(18)6-8-23-16/h6,8-10,19-20H,4-5,7,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COGGLYNQWOZPEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2(CCCC3=C2C=CS3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,4,5-trimethylbenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity based on existing research findings, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by the presence of a benzothiophene moiety and a sulfonamide group. Its molecular formula is C14H17N2O3SC_{14}H_{17}N_{2}O_{3}S with a molecular weight of approximately 293.4 g/mol. The IUPAC name reflects its complex arrangement of functional groups that contribute to its biological properties.

PropertyValue
Molecular FormulaC14H17N2O3S
Molecular Weight293.4 g/mol
IUPAC NameThis compound
InChI KeyWTZJXARVMMKTRR-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological systems. Research indicates that it may modulate enzymatic activity and influence various biochemical pathways critical for therapeutic effects. For instance, it has been shown to interact with targets involved in inflammatory responses and cancer progression.

Antitumor Activity

Several studies have investigated the antitumor potential of this compound. It has been observed to exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation. This activity suggests potential applications in treating inflammatory diseases.

Neuroprotective Properties

Recent research highlights the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. It may enhance the survival of neuronal cells under stress conditions by regulating antioxidant enzyme expression and reducing reactive oxygen species (ROS) levels.

Case Studies

  • Antitumor Efficacy in Cell Lines :
    A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.
  • Inflammation Model :
    In an animal model of acute inflammation induced by carrageenan injection, administration of this compound significantly reduced paw edema compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.
  • Neuroprotection in Oxidative Stress Models :
    In vitro studies using neuronal cell cultures exposed to hydrogen peroxide showed that the compound significantly improved cell viability and reduced markers of oxidative damage, suggesting its potential as a neuroprotective agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrahydrobenzothiophene Moieties

Several compounds share the tetrahydrobenzothiophene core but differ in substituents and functional groups:

Compound Name Key Substituents/Modifications Structural Differences from Target Compound
N-[(1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide Cyclopentyl-indazole core; trifluoromethoxy (–OCF₃) on benzene Indazole vs. benzothiophene; –OCF₃ vs. –CH₃ groups
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-morpholin-4-ylsulfonylbenzamide Benzothiazole substitution; morpholine-sulfonyl group Benzothiazole addition; sulfonyl group linked to morpholine
N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-ethanamide tert-butyl and cyano groups; thienopyrimidine-sulfanyl chain Cyano and tert-butyl substituents; extended sulfur-containing chain

Key Observations :

  • The hydroxyl group in the target compound is replaced by bulkier or electron-withdrawing groups (e.g., –CF₃, –CN) in analogues, altering solubility and reactivity.

Sulfonamide Derivatives with Varied Aromatic Systems

Compounds with sulfonamide groups but divergent aromatic backbones:

Compound Name Key Features Differences from Target Compound
N-(4-Hydroxyphenyl)benzenesulfonamide Simple biphenyl system with –OH on benzene Lacks tetrahydrobenzothiophene; simpler core
4-Hydroxy-4′-methyldihydrochalcone (5) Chalcone-derived dihydro structure with –OH and –CH₃ α,β-unsaturated ketone instead of sulfonamide
1,2,4-Triazole-3-thiones Triazole-thione core with sulfonylphenyl groups Heterocyclic triazole vs. benzothiophene

Key Observations :

  • The tetrahydrobenzothiophene core in the target compound provides conformational rigidity absent in simpler aromatic systems like .
  • Chalcone derivatives (e.g., ) prioritize α,β-unsaturated ketones for biotransformation, whereas the sulfonamide group in the target compound favors hydrogen-bonding interactions.

Spectroscopic and Physicochemical Comparisons

Table 1: IR Spectral Features of Sulfonamide-Containing Compounds
Compound ν(S–O) (cm⁻¹) ν(N–H) (cm⁻¹) ν(C=S) (cm⁻¹) Additional Peaks
Target Compound 1240–1260* 3150–3319* ν(OH) ~3200–3400
1,2,4-Triazole-3-thiones 1247–1255 3278–3414 1247–1255 ν(C=O) absent (1663–1682 cm⁻¹ lost)
N-(4-Hydroxyphenyl)benzenesulfonamide 3278–3414 ν(OH) and ν(SO₂) ~1350, 1150

*Predicted based on analogous compounds.

Table 2: Physicochemical Properties
Compound logP* Hydrogen Bond Donors Hydrogen Bond Acceptors Water Solubility (mg/mL)*
Target Compound ~3.5 2 (NH, OH) 5 (SO₂, O, N) Low (~0.1)
N-(4-Hydroxyphenyl)benzenesulfonamide ~2.8 2 (NH, OH) 4 (SO₂, O) Moderate (~1.5)
1,2,4-Triazole-3-thiones ~2.0 1 (NH) 6 (SO₂, N, S) High (~10)

*Estimated using computational tools (e.g., ACD/Labs).

Key Observations :

  • The hydroxyl group in the target compound increases hydrogen-bonding capacity compared to non-hydroxylated analogues.
  • Trimethylbenzene contributes to higher lipophilicity (logP ~3.5) versus simpler aryl systems (e.g., , logP ~2.8).

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